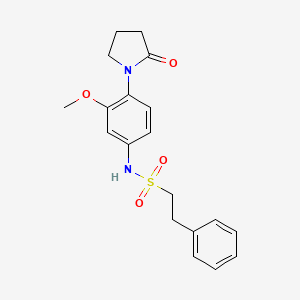

![molecular formula C21H20N4O2S B2587493 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 876558-76-8](/img/structure/B2587493.png)

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

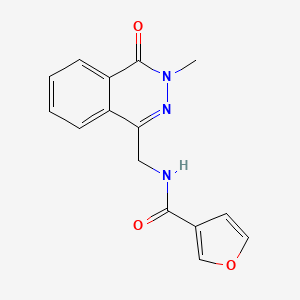

The compound is a derivative of benzimidazole and quinazolin, both of which are heterocyclic aromatic organic compounds . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds such as pyrazolo[5’,1’:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones have been synthesized through an efficient one-pot three-component reaction . This process includes an intramolecular rearrangement and a cyclization through an intramolecular nucleophilic reaction .

Applications De Recherche Scientifique

- Synthesis : Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives can be synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates using an I2-mediated direct sp3 C–H amination reaction. This strategy avoids the use of transition metals, is operationally simple, scalable, and yields high product quantities .

- Mitotic Spindle Inhibition : The 2-(6-(pentafluorophenyl)benzo[4,5]imidazo[1,2-c]quinazolin-5(6H)-yl)acetic acid, a derivative of this compound, inhibits mitotic spindle formation. This property could be explored for potential anticancer applications .

- Biological Relevance : Nitrogen heterocycles, including benzo[4,5]imidazo[1,2-a]quinoxalines, play crucial roles in living systems. They are found in enzymes, proteins, and DNA, making them essential for life processes .

- Chemical Probe : A novel dihydro-benzo[4,5]imidazo[1,2-c]quinazoline-based probe was synthesized specifically for detecting ONOO−. This compound could be valuable in oxidative stress research and diagnostics .

- Functional Molecules : Imidazoles are key components in various functional molecules used in everyday applications. Recent advances in their synthesis have focused on regioselectivity and bond construction during imidazole formation .

Synthetic Chemistry and Medicinal Chemistry Applications

Mitotic Toxicity and Anticancer Potential

Nitrogen Heterocycles and Biological Significance

Probe Development for Detecting Peroxynitrite (ONOO−)

Regiocontrolled Synthesis of Substituted Imidazoles

Propriétés

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-19(22-12-14-6-5-11-27-14)13-28-21-24-16-8-2-1-7-15(16)20-23-17-9-3-4-10-18(17)25(20)21/h1-4,7-10,14H,5-6,11-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJPXMQPLGAXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2587421.png)

![1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2587422.png)

![2-(1-Naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2587429.png)

![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)